Biphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Biphenanthrene is a natural product found in Bletilla striata with data available.
Scientific Research Applications
Antibacterial Properties
Biphenanthrenes have demonstrated potent antibacterial activities. For instance, compounds isolated from the fibrous roots of Bletilla striata, including new biphenanthrenes, showed significant antibacterial effects against Gram-positive bacterial strains (Qian et al., 2015).
Cytotoxic Activities
Several studies have found biphenanthrenes to possess cytotoxic properties, effective against various cancer cell lines. Compounds from Cremastra appendiculata and Monomeria barbata have been tested in vitro for cytotoxic activities against colon, cervix, and breast cancer cell lines, as well as liver carcinoma and promyelocytic leukemia, showing moderate to significant effects (Liu et al., 2016); (Yang et al., 2010).
Pharmacological Applications
Biphenanthrenes contribute to the pharmacological properties of Bletilla striata, a traditional Chinese medicine, offering anti-oxidation, anti-cancer, anti-viral, and anti-bacterial activities. They are integral to various clinical applications of B. striata in traditional medicine (Xu et al., 2019).
Synthesis and Chemical Studies
Research has also focused on the synthesis of biphenanthrenes. For example, studies have explored the conversion of biphenyl derivatives into substituted phenanthrenes through catalytic reactions, contributing to our understanding of chemical structures and potential industrial applications (Fürstner & Mamane, 2002).
Environmental Impact Studies
Phenanthrene, a component of biphenanthrene, has been studied for its effects on marine life, particularly on the immune and oxidative stress responses in marine invertebrates. Such studies are crucial for understanding the environmental impact of these compounds (Hannam et al., 2010).
Properties
Molecular Formula |
C28H18 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenanthren-1-ylphenanthrene |
InChI |
InChI=1S/C28H18/c1-3-9-21-19(7-1)15-17-27-23(21)11-5-13-25(27)26-14-6-12-24-22-10-4-2-8-20(22)16-18-28(24)26/h1-18H |
InChI Key |
VQECOUFHPVSSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=CC=CC5=C4C=CC6=CC=CC=C65 |
Synonyms |
1,1'-biphenanthrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.